molecular formula C25H24N2O4 B2800605 2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903163-76-7

2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2800605
CAS RN: 1903163-76-7
M. Wt: 416.477
InChI Key: FVCUHZPAXKZRAQ-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are important in the field of medicinal chemistry due to their presence in various biologically active compounds .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The structure of related compounds, such as 2-(1-benzoylazetidin-3-yl)thio-1,3-thiazoline, has been determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura-type cross-couplings with aryl organoborons . They can also react with NH-heterocycles in an aza-Michael addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For related compounds, properties such as molecular weight, density, boiling point, and solubility can be determined .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed new methods for synthesizing derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, demonstrating the chemical's versatility and potential for further modification. For instance, Tan et al. (2016) have described an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. This process involves epoxidation and the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives, as well as hydroxyl analogues obtained from cis-hydroxylation (Tan et al., 2016). This synthesis route highlights the compound's adaptability for various scientific research applications.

Molecular and Crystal Structure

The molecular and crystal structure analysis of compounds related to 2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione provides insights into their physical and chemical properties. Struga et al. (2007) synthesized two new N-aminoimides and analyzed their exo,cis isomers' crystal structures, revealing noncentrosymmetric crystals with two independent molecules in the asymmetric unit (Struga et al., 2007). Such studies are crucial for understanding the interactions that govern the compound's stability and reactivity, which are essential for its potential applications in material science and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The field of azetidine derivatives is a promising area of research, particularly in the development of new pharmaceuticals . Future research could focus on synthesizing new azetidine derivatives and studying their biological activities.

properties

IUPAC Name

2-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-23(18-9-6-10-20(13-18)31-16-17-7-2-1-3-8-17)26-14-19(15-26)27-24(29)21-11-4-5-12-22(21)25(27)30/h1-10,13,19,21-22H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCUHZPAXKZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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